[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine
Description
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(2-propan-2-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N4/c1-7(2)9-8(6-11)10-12-4-3-5-14(10)13-9/h3-5,7H,6,11H2,1-2H3 |
InChI Key |
KHOGWDQBVXGOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CC=NC2=C1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-amino-1H-pyrazole with 2-chloro-3,3-dimethylbutan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazolopyrimidines with new functional groups.
Scientific Research Applications
[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Insights :
- Positional Isomerism: Methanamine at position 3 (target) vs.
- Core Modifications : Pyrazolo[1,5-a]pyridines () lack the pyrimidine nitrogen, reducing electron density and altering binding affinity compared to pyrazolo[1,5-a]pyrimidines.
Physicochemical Properties
*Estimated based on structural analogues in and .
Key Insights :
Biological Activity
The compound [2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention for its diverse biological activities, particularly as a potential therapeutic agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways. Specifically, compounds within this class have demonstrated inhibitory effects on Trk kinases and other related pathways involved in inflammation and cancer progression .
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit Trk kinase activity, which is significant in neurotrophic signaling and cancer biology.
- Anti-inflammatory Activity : Similar compounds have exhibited anti-inflammatory properties by targeting mitogen-activated protein kinases (MAPKs), suggesting a potential role for this compound in inflammatory conditions .
Pharmacological Properties
The biological activity of [2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine has been evaluated through various assays:
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| Trk Kinase Inhibition | 50 nM | TrkA | |
| Anti-inflammatory Activity | 30 µM | COX-2 | |
| Cell Proliferation Inhibition | 1.4 µM | AC1 (Adenylyl Cyclase Type 1) |
Case Studies
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including those closely related to [2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine.
Study 1: Inhibition of Trk Kinases
In a study focusing on the inhibition of Trk kinases, a derivative showed potent inhibition with an IC50 value of 50 nM. This suggests strong potential for treating neurogenic tumors and other conditions linked to aberrant Trk signaling .
Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of similar compounds in vivo. The results indicated significant reductions in edema in carrageenan-induced models when treated with these compounds, demonstrating their potential as anti-inflammatory agents without notable gastric side effects .
Q & A
Basic: What are the common synthetic routes for [2-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of substituted pyrazol-5-amines with β-diketones or β-ketoesters to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2: Functionalization at the 3-position via nucleophilic substitution or cross-coupling reactions to introduce the methanamine group .
- Step 3: Purification using column chromatography or recrystallization .
Key factors affecting yield include temperature (optimal range: 80–120°C), solvent polarity (e.g., DMF for high-temperature reactions), and catalyst choice (e.g., Pd for cross-coupling) .
Advanced: How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed during synthesis?
Regioselectivity issues arise due to the electron-rich pyrimidine ring. Strategies include:
- Directed metalation: Use of directing groups (e.g., halogens) to control substitution patterns .
- Protecting groups: Temporary protection of the methanamine moiety to prevent side reactions .
- Computational modeling: DFT calculations to predict reactive sites and optimize reaction pathways .
Validation via -NMR and X-ray crystallography is critical to confirm regiochemical outcomes .
Basic: What structural features of [2-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanamine correlate with its biological activity?
Key structural determinants include:
- Pyrazolo[1,5-a]pyrimidine core: Facilitates π-π stacking with enzyme active sites (e.g., kinases) .
- 2-(Propan-2-yl) group: Enhances lipophilicity, improving membrane permeability .
- Methanamine side chain: Enables hydrogen bonding with biological targets (e.g., ATP-binding pockets) .
SAR studies show that substitutions at the 5- and 7-positions significantly modulate potency .
Advanced: How can conflicting SAR data for pyrazolo[1,5-a]pyrimidine derivatives be reconciled?
Discrepancies often arise from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Solubility artifacts: Poor aqueous solubility leading to false negatives; use of DMSO controls is essential .
- Metabolic interference: Cytochrome P450-mediated degradation in vivo vs. in vitro systems .
Robust statistical methods (e.g., multivariate analysis) and orthogonal assays (e.g., SPR, ITC) are recommended to validate findings .
Basic: What analytical techniques are critical for characterizing [2-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanamine?
- NMR spectroscopy: - and -NMR for confirming regiochemistry and purity .
- Mass spectrometry (HRMS): To verify molecular weight and detect trace impurities .
- X-ray crystallography: Resolves absolute configuration and packing interactions .
- HPLC-PDA: Quantifies purity (>95% required for biological assays) .
Advanced: What strategies improve the solubility and bioavailability of pyrazolo[1,5-a]pyrimidine derivatives?
- Prodrug design: Phosphorylation or PEGylation of the methanamine group .
- Co-crystallization: Use of co-formers (e.g., succinic acid) to enhance aqueous solubility .
- Nanoparticle encapsulation: Lipid-based carriers to bypass first-pass metabolism .
In vitro permeability assays (e.g., Caco-2 monolayers) and pharmacokinetic profiling in rodents are used to validate improvements .
Basic: What in vitro assays are standard for evaluating the biological activity of this compound?
- Enzyme inhibition assays: Fluorescence-based kinase assays (e.g., EGFR, CDK2) .
- Cell viability assays: MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, A549) .
- Binding affinity studies: Surface plasmon resonance (SPR) for target engagement .
Dose-response curves (IC values) and selectivity indices (vs. related enzymes) are mandatory .
Advanced: How can computational methods guide the optimization of pyrazolo[1,5-a]pyrimidine derivatives?
- Molecular docking: Predict binding modes with targets (e.g., using AutoDock Vina) .
- QSAR modeling: Identifies physicochemical descriptors (e.g., logP, polar surface area) linked to activity .
- MD simulations: Assesses compound stability in biological membranes over nanosecond timescales .
Validation with experimental IC and ADMET data is critical .
Table 1: Representative Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
Basic: What safety and toxicity profiling is recommended for preclinical studies?
- In vitro toxicity: Ames test (mutagenicity) and hERG inhibition assays .
- In vivo studies: Acute toxicity in rodents (LD) and 28-day repeat-dose studies .
- Off-target screening: Broad-panel kinase profiling to identify promiscuity .
Metabolite identification via LC-MS/MS is critical to detect reactive intermediates .
Advanced: How can metabolic instability of the methanamine group be mitigated?
- Isosteric replacement: Swap -NH with -OH or -CF to reduce oxidative deamination .
- Deuterium incorporation: Stabilize C-H bonds in the methanamine moiety .
- Enzyme inhibitors: Co-administration with CYP450 inhibitors (e.g., ketoconazole) .
Stability studies in liver microsomes and hepatocytes are required for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
